molecular formula C16H16O B14809114 (E)-(3-(Benzyloxy)prop-1-en-1-yl)benzene

(E)-(3-(Benzyloxy)prop-1-en-1-yl)benzene

Cat. No.: B14809114
M. Wt: 224.30 g/mol
InChI Key: QIKWSZVCLSUYAU-KPKJPENVSA-N
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Description

(E)-3-benzyloxy-1-phenylprop-1-ene is an organic compound characterized by its unique structure, which includes a phenyl group and a benzyloxy group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-benzyloxy-1-phenylprop-1-ene typically involves the reaction of benzyl alcohol with cinnamaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydroxyl group of benzyl alcohol attacks the carbonyl carbon of cinnamaldehyde, followed by the elimination of water to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-3-benzyloxy-1-phenylprop-1-ene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-benzyloxy-1-phenylprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Epoxides, aldehydes

    Reduction: Saturated derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-3-benzyloxy-1-phenylprop-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-benzyloxy-1-phenylprop-1-ene involves its interaction with specific molecular targets, leading to various biological effects. For instance, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cinnamyl alcohol: Similar structure but lacks the benzyloxy group.

    Benzyl cinnamate: Contains both benzyl and cinnamate groups but in a different configuration.

Uniqueness

(E)-3-benzyloxy-1-phenylprop-1-ene is unique due to the presence of both a benzyloxy group and a phenylpropene backbone, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

[(E)-3-phenylmethoxyprop-1-enyl]benzene

InChI

InChI=1S/C16H16O/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-12H,13-14H2/b12-7+

InChI Key

QIKWSZVCLSUYAU-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COCC=CC2=CC=CC=C2

Origin of Product

United States

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